molecular formula C19H18N6O2 B5850979 benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone

benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone

Cat. No.: B5850979
M. Wt: 362.4 g/mol
InChI Key: ALXNYSQQGUBFOT-DEDYPNTBSA-N
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Description

Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone typically involves the condensation of benzaldehyde with the corresponding hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

    Condensation Reaction: Benzaldehyde reacts with 4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinylhydrazine in the presence of an acid catalyst (e.g., hydrochloric acid) to form the hydrazone.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone: Unique due to its specific substitution pattern and functional groups.

    Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-2-pyrimidinyl}hydrazone: Lacks the nitro group, resulting in different reactivity and applications.

    Benzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyridinyl}hydrazone: Similar structure but with a pyridine ring instead of a pyrimidine ring, affecting its chemical properties.

Uniqueness

The presence of both the nitro group and the hydrazone functionality in this compound makes it particularly reactive and versatile in various chemical reactions. This combination of functional groups also contributes to its potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-N-[(E)-benzylideneamino]-4-N,6-dimethyl-5-nitro-4-N-phenylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2/c1-14-17(25(26)27)18(24(2)16-11-7-4-8-12-16)22-19(21-14)23-20-13-15-9-5-3-6-10-15/h3-13H,1-2H3,(H,21,22,23)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXNYSQQGUBFOT-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NN=CC2=CC=CC=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N/N=C/C2=CC=CC=C2)N(C)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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